molecular formula C10H6ClF3N2 B13033278 4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline CAS No. 219773-99-6

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline

Cat. No.: B13033278
CAS No.: 219773-99-6
M. Wt: 246.61 g/mol
InChI Key: XSHYBSGHECXISA-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with methyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically at room temperature, to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methyl-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

CAS No.

219773-99-6

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

IUPAC Name

4-chloro-5-methyl-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C10H6ClF3N2/c1-5-3-2-4-6-7(5)8(11)16-9(15-6)10(12,13)14/h2-4H,1H3

InChI Key

XSHYBSGHECXISA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2Cl)C(F)(F)F

Origin of Product

United States

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